BD2-Selective BET Bromodomain Engagement: Class-Level Selectivity Profile of 1,4-Acylthiazepanes
1,4-Acylthiazepanes, the scaffold class to which 1798041-56-1 belongs, were determined to have ≥3–10-fold selectivity for the C-terminal bromodomain (BD2) of BRD4 and BRDT over the N-terminal bromodomain (BD1), as quantified by protein-observed fluorine (PrOF) NMR using fluorinated tandem bromodomain constructs [1]. This contrasts with many widely used BET inhibitors (e.g., JQ1, I-BET762) that exhibit pan-BD1/BD2 inhibition with selectivity ratios typically <2-fold between domains. The quantified class-level BD2 preference provides a rationale for selecting 1798041-56-1 over non-selective BET probes in experiments requiring BD2-biased pharmacological intervention.
| Evidence Dimension | C-terminal bromodomain (BD2) selectivity over N-terminal bromodomain (BD1) for BRD4 and BRDT |
|---|---|
| Target Compound Data | Not directly measured for 1798041-56-1; inferred from class |
| Comparator Or Baseline | Pan-BET inhibitors (e.g., JQ1): BD2/BD1 selectivity ratio typically <2-fold |
| Quantified Difference | 1,4-acylthiazepane class: ≥3–10-fold selectivity for BRD4-BD2 and BRDT-BD2 over BD1 [1] |
| Conditions | PrOF NMR assay using fluorinated tandem BRD4 and BRDT bromodomain constructs [1] |
Why This Matters
This class-level BD2 selectivity profile differentiates 1,4-acylthiazepane-based compounds from pan-BET inhibitors, making 1798041-56-1 a relevant scaffold for BD2-focused chemical biology studies where pan-inhibition confounds interpretation.
- [1] Kalra P, McGraw L, Kimbrough JR, Pandey AK, Solberg J, Cui H, Divakaran A, John K, Hawkinson JE, Pomerantz WCK. Quantifying the Selectivity of Protein–Protein and Small Molecule Interactions with Fluorinated Tandem Bromodomain Reader Proteins. ACS Chem Biol. 2020;15(11):2932–2942. doi:10.1021/acschembio.0c00720. View Source
